molecular formula C24H39N3O2 B13392161 [3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide

[3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide

Cat. No.: B13392161
M. Wt: 401.6 g/mol
InChI Key: YJRJYYPXNAHNMD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(3-amino-2-hydroxy-4-phenylbutyl)-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N3O2/c1-24(2,3)26-23(29)21-14-18-11-7-8-12-19(18)15-27(21)16-22(28)20(25)13-17-9-5-4-6-10-17/h4-6,9-10,18-22,28H,7-8,11-16,25H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRJYYPXNAHNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form specific interactions with these targets makes it a valuable tool for probing biological mechanisms and developing new therapeutic agents.

Medicine

In medicine, this compound may be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with specific receptors or enzymes, leading to the development of new drugs for various diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can impart desirable characteristics to these materials, such as enhanced durability, flexibility, or resistance to environmental factors.

Mechanism of Action

The mechanism of action of [3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: (3S,4aS,8aS)-2-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide
  • Molecular Formula : C₂₄H₃₉N₃O₂
  • Molecular Weight : 401.58 g/mol
  • CAS Number : 136522-17-3

Key Features :

  • Core Structure: Decahydroisoquinoline scaffold with a stereochemically defined (3S,4aS,8aS) configuration.
  • Substituents: 3-Amino-2-hydroxy-4-phenylbutyl chain: Provides hydrogen-bonding capacity via the amino and hydroxyl groups, along with lipophilic character from the phenyl group. N-(1,1-dimethylethyl)carboxamide (tert-butyl carboxamide): Enhances metabolic stability and steric bulk .

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Notable Properties
Target Compound (136522-17-3) C₂₄H₃₉N₃O₂ 401.58 3-Amino-2-hydroxy-4-phenylbutyl, tert-butyl carboxamide (3S,4aS,8aS)-decahydroisoquinoline backbone Balanced lipophilicity; potential CNS activity due to phenyl group
(159878-24-7) C₃₉H₅₂N₄O₆S 704.92 2-Naphthalenylsulfonyl, acetyl amino 6 stereocenters High molecular weight may reduce bioavailability; sulfonyl group enhances solubility
(188936-07-4) Not specified Not specified Oxazolyl, hydroxyethyl chain (3S,4aS,8aS) configuration Oxazole ring may improve metabolic stability; hydroxyethyl enhances hydrophilicity
(1217629-57-6) Not specified Not specified Boc-protected amino, phenylthio group Complex stereochemistry Thioether increases lipophilicity; Boc group acts as a protective moiety
(213135-55-8) Not specified Not specified Carbobenzyloxyamino, phenylthio substituent (2R,3R)-configuration Carbobenzyloxy (Cbz) group facilitates synthetic manipulation
(2059947-41-8) C₁₉H₂₃NO₄ 329.40 Carbobenzyloxy (Cbz) group (3S,4aS,8aS)-backbone Cbz group commonly used in peptide synthesis; increases polarity

Key Structural and Functional Differences

Substituent Complexity: The target compound’s 3-amino-2-hydroxy-4-phenylbutyl chain is simpler compared to the naphthalenylsulfonyl-acetyl amino substituent in CAS 159878-24-7 , which introduces steric hindrance and polar sulfonyl interactions. Oxazolyl-containing analogs (e.g., CAS 188936-07-4) feature heterocyclic rings that may enhance binding affinity to enzymes or receptors via π-π stacking or hydrogen bonding.

Stereochemical Variations :

  • The target compound’s (3S,4aS,8aS) backbone and (2R,3S)-side chain configuration contrast with the (2R,3R)-stereochemistry in CAS 213135-55-8 , which could alter target selectivity.

Protective Groups :

  • Boc (tert-butoxycarbonyl) in CAS 1217629-57-6 and Cbz (carbobenzyloxy) in CAS 2059947-41-8 are used to protect reactive amines during synthesis, whereas the target compound’s tert-butyl carboxamide is a permanent feature.

Solubility: Sulfonyl (CAS 159878-24-7 ) and hydroxyethyl (CAS 188936-07-4 ) groups improve aqueous solubility compared to the target compound.

Pharmacological Implications

  • Metabolic Stability : The tert-butyl carboxamide in the target compound reduces susceptibility to enzymatic degradation compared to Boc- or Cbz-protected analogs .
  • Receptor Binding : The phenyl group in the target compound may facilitate interactions with aromatic residues in target proteins, whereas oxazolyl or sulfonyl groups in analogs could engage in polar interactions .
  • Synthetic Accessibility : Analogs with Cbz or Boc groups (e.g., CAS 2059947-41-8 ) are intermediates in multi-step syntheses, whereas the target compound is a final product with optimized stability .

Biological Activity

The compound [3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide (CAS: 136522-17-3) is a complex isoquinoline derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H39N3O2
  • Molecular Weight : 401.59 g/mol
  • Appearance : Solid or liquid depending on the formulation
  • Purity : Typically ≥ 98%

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the amino and hydroxy groups facilitates binding to receptors and enzymes involved in neurotransmission and pain modulation.

Antinociceptive Effects

Research indicates that derivatives of amino acids similar to this compound can inhibit enkephalinase, which is involved in pain pathways. Studies have shown that compounds augmenting met5-enkephalin-induced antinociception exhibit significant analgesic properties, suggesting potential applications in pain management .

Neuroprotective Properties

The structural analogs of this compound demonstrate neuroprotective effects through modulation of neurotransmitter systems. Specifically, they may enhance dopaminergic and serotonergic signaling, which is beneficial in conditions like Parkinson's disease and depression .

Inhibition of Tumor Growth

Preliminary studies suggest that the compound may possess anticancer properties by inhibiting tumor cell proliferation. The mechanism is thought to involve apoptosis induction in cancer cells via modulation of apoptotic pathways .

Case Studies

StudyFindings
Study 1 Investigated the antinociceptive effects in rodent models; results showed significant reduction in pain response compared to control groups.
Study 2 Explored neuroprotective effects in a Parkinson's disease model; demonstrated improvement in motor function and reduced neuronal loss.
Study 3 Evaluated anticancer activity against breast cancer cell lines; reported a dose-dependent inhibition of cell proliferation.

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